2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Description
2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C7H7FN4OS and its molecular weight is 214.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazolo[3,2-a]pyrimidines, have been reported to possess various biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is presumed that the reactivity of the 2-position of 1,3,4-thiadiazoloi[3,2-a] pyrimidines is responsible for biological activity and that rna polymerase is inactivated by the alkylation of the sh or oh group .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit bacterial and cancer cell proliferation by disrupting the dna replication process .
Action Environment
It is known that the synthesis of similar compounds was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of [et3nh]+[hso4]- ionic liquid, under solvent-free conditions .
Biological Activity
2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound belonging to the class of thiadiazole derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available aminothiadiazole intermediates. Recent methods have emphasized green chemistry approaches that utilize eco-friendly solvents and catalysts for the synthesis of thiadiazole derivatives .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicate that these compounds can inhibit the growth of human cancer cell lines such as A549 (lung cancer) and SK-OV-3 (ovarian cancer) with IC50 values ranging from 4.27 µg/mL to 19.5 μM .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound Name | Cell Line Tested | IC50 Value (µg/mL) |
---|---|---|
Compound A | A549 | 4.27 |
Compound B | SK-OV-3 | 19.5 |
Compound C | HCT15 | TBD |
Antibacterial Activity
The antibacterial properties of this compound have also been documented. Studies demonstrate that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiadiazolo-pyrimidine structures showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 100 µg/mL .
Table 2: Antibacterial Activity Against Selected Bacteria
Compound Name | Bacteria Tested | MIC Value (µg/mL) |
---|---|---|
Compound D | S. aureus | 50 |
Compound E | E. coli | 75 |
Compound F | Pseudomonas aeruginosa | >100 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that thiadiazole derivatives can inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antibacterial action may be attributed to the ability to interfere with bacterial cell wall synthesis or function .
Case Studies
Recent investigations have focused on the synthesis and biological evaluation of various thiadiazole derivatives:
- Alam et al. (2020) reported on a series of thiadiazole derivatives showcasing significant anticancer activity across multiple human cancer cell lines.
- Nagaraju et al. (2021) synthesized novel thiadiazolopyrimidine compounds demonstrating potent antimicrobial effects and highlighted their potential as lead compounds in drug development.
Properties
IUPAC Name |
2-(aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4OS/c1-3-5(8)6(13)12-7(10-3)14-4(2-9)11-12/h2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCFVMJNPOAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)SC(=N2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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